![molecular formula C24H21N3O3 B2702315 4-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 903263-64-9](/img/structure/B2702315.png)
4-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
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Description
Scientific Research Applications
- CXCR3 Antagonism : The compound ®-N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487) acts as a potent and selective orally bioavailable chemokine receptor 3 (CXCR3) antagonist . CXCR3 plays a crucial role in immune responses and inflammation. Inhibiting CXCR3 may have implications in autoimmune diseases, cancer, and other inflammatory conditions.
Organic Synthesis and Crystallography
The crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate (a related compound) has been determined. Although not identical, this structure provides insights into the compound’s conformation and packing. Crystallographic data include monoclinic space group P21/c, unit cell dimensions, and atomic coordinates .
Chemical Reactions and Mechanisms
The synthesis of the compound involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate and K2CO3 in acetone at elevated temperature. The resulting product is then purified and suitable for X-ray analysis .
Potential Biological Activities
While specific studies on “4-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide” are scarce, its structural features suggest potential biological activities. For instance:
- Wnt/β-Catenin Signaling : Methyl vanillic acid, a related compound found in Hovenia dulcis Thunb, activates the Wnt/β-catenin signaling pathway and induces osteogenic differentiation in vitro . This pathway is crucial for tissue regeneration and bone health.
properties
IUPAC Name |
4-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-3-30-20-14-8-17(9-15-20)23(28)26-18-10-12-19(13-11-18)27-16(2)25-22-7-5-4-6-21(22)24(27)29/h4-15H,3H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHRUETZCXLNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
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